molecular formula C12H18N2O2S B1340511 (3-(Piperidin-1-ylsulfonyl)phenyl)methanamine CAS No. 848813-81-0

(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine

Cat. No.: B1340511
CAS No.: 848813-81-0
M. Wt: 254.35 g/mol
InChI Key: CHDVLTXVOJUOJL-UHFFFAOYSA-N
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Description

(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine (CAS 848813-81-0) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a piperidine-sulfonyl group attached to a phenyl ring that bears a primary methanamine functionality. The piperidine ring is a fundamental heterocyclic system and a pivotal cornerstone in the production of drugs, with piperidine-based compounds showing a wide variety of biologic activities . The presence of both the sulfonyl group and the primary amine makes this molecule a versatile intermediate for constructing more complex structures, particularly in the synthesis of potential pharmacologically active molecules. Its primary research application is as a key synthetic intermediate in the development of novel therapeutic agents. The reactive amine group allows for further functionalization through amide bond formation or condensation reactions, while the sulfonyl group can contribute to molecular recognition and binding. Piperidine derivatives are extensively utilized in research as anticancer, antiviral, and antimicrobial agents, among other therapeutic applications . Furthermore, the specific piperidin-1-ylsulfonyl phenyl scaffold is found in compounds investigated for treating prokineticin-mediated diseases, highlighting its relevance in early-stage drug discovery . Researchers will find this compound useful for library synthesis, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis. The compound has a molecular formula of C12H18N2O2S and a molecular weight of 254.35 g/mol . For laboratory safety, it is recommended to handle the product in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . Store the container tightly closed in a dry, cool, and well-ventilated place . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-piperidin-1-ylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-10-11-5-4-6-12(9-11)17(15,16)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDVLTXVOJUOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588532
Record name 1-[3-(Piperidine-1-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848813-81-0
Record name 1-[3-(Piperidine-1-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Piperidine with 3-Nitrobenzenesulfonyl Chloride

  • Starting materials: 3-nitrobenzenesulfonyl chloride and piperidine.
  • Reaction: Nucleophilic substitution where the piperidine nitrogen attacks the sulfonyl chloride, forming the piperidin-1-ylsulfonyl aromatic intermediate.
  • Conditions: Typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere (nitrogen or argon) at low to ambient temperature to control reactivity and avoid side reactions.
  • Catalysts/Additives: Base such as triethylamine or pyridine is used to scavenge HCl formed during the reaction.

Reduction of Nitro Group to Amino Group

  • Objective: Convert the nitro substituent on the aromatic ring to the corresponding amine, yielding (3-(Piperidin-1-ylsulfonyl)phenyl)methanamine.
  • Common reducing agents:
    • Catalytic hydrogenation using Pd/C under hydrogen atmosphere.
    • Chemical reduction using metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of catalysts.
  • Solvents: Alcoholic solvents (methanol, ethanol) or ethereal solvents (THF) are common.
  • Temperature: Mild heating (room temperature to 50 °C) to facilitate reduction without decomposing sensitive groups.

Detailed Reaction Scheme Example

Step Reaction Type Reagents/Conditions Product Intermediate
1 Sulfonylation 3-nitrobenzenesulfonyl chloride + piperidine, base (Et3N), DCM, 0-25 °C 3-nitro-(piperidin-1-ylsulfonyl)benzene
2 Reduction Pd/C, H2 gas, MeOH or EtOH, room temp This compound
3 Purification Filtration, solvent removal, recrystallization Pure target compound

Industrial and Scale-Up Considerations

  • Batch vs. Continuous Flow: Industrial synthesis may use batch reactors for sulfonylation and reduction steps, but continuous flow reactors can improve safety and scalability, especially for handling sulfonyl chlorides and hydrogenations.
  • Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity.
  • Purification: Crystallization from suitable solvents or chromatographic techniques are employed to isolate the final amine with high purity.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome/Products Notes
Sulfonylation 3-nitrobenzenesulfonyl chloride, piperidine, base, DCM Sulfonamide intermediate Requires moisture-free conditions
Reduction Pd/C + H2 or LiAlH4, NaBH4 Amino-substituted sulfonamide Selective reduction of nitro to amine
Substitution Alkyl halides or acyl chlorides (optional) Further functionalized amines Enables derivatization of amine group

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Sulfonylation + Catalytic Reduction 3-nitrobenzenesulfonyl chloride, piperidine, Pd/C + H2 High yield, well-established Requires handling of sulfonyl chloride and H2 gas
Chemical Reduction (LiAlH4) LiAlH4 in THF or Et2O Effective for small scale Sensitive reagents, exothermic
Mannich-type Synthesis Formaldehyde, amines, acidic/basic catalysts Versatile for derivatives More complex, less direct
Biocatalytic Amide Formation Enzymatic amidation (experimental) Environmentally friendly Not yet optimized for this compound

Chemical Reactions Analysis

(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Mechanism of Action

(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine possesses a unique structure that allows it to interact with various biological targets. Its mechanism of action primarily involves the inhibition of specific enzymes and receptors, which can lead to significant biological effects. The compound has been shown to interact with dihydrofolate reductase (DHFR), affecting the folate pathway crucial for nucleotide synthesis, thereby impacting DNA replication processes.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Enzyme Inhibition : The compound is being researched for its potential as an enzyme inhibitor, particularly in cancer therapy. Its ability to inhibit DHFR suggests it may have anticancer properties by disrupting nucleotide synthesis necessary for rapidly dividing cancer cells.
  • Antifungal Activity : Recent studies have shown that derivatives of piperidine-based compounds exhibit antifungal activity against resistant strains such as Candida auris. These compounds induce apoptosis in fungal cells, making them potential candidates for new antifungal therapies .

Biochemical Research

  • Cell Signaling Pathways : The compound influences various cell signaling pathways and gene expression profiles. Research indicates that it can modulate metabolic pathways within cells, affecting overall cellular metabolism and function.
  • Protease Interaction : It has been observed to interact with certain proteases, influencing their activity which could be leveraged for therapeutic purposes.

Pharmaceutical Development

  • Drug Design : The unique structural features of this compound make it a valuable scaffold for the development of new drugs targeting various diseases, particularly those related to cancer and infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits DHFR leading to reduced DNA synthesis in cancer cells
AntifungalInduces apoptosis in Candida auris with low toxicity
Enzyme InhibitionModulates protease activity affecting various biological processes
Metabolic RegulationAlters gene expression related to metabolic pathways

Mechanism of Action

The mechanism of action of (3-(Piperidin-1-ylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine can be compared with other sulfonyl-containing compounds such as:

Biological Activity

(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of interactions with biological systems, making it a subject of interest for drug development and therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H16_{16}N2_2O2_2S
  • Molecular Weight : 240.32 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

The primary mechanism of action for this compound involves its interaction with various enzymes and receptors, particularly those involved in metabolic pathways. Notable targets include:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis, and inhibition leads to disrupted DNA replication and cell division.
  • Proteases : The compound has been observed to influence protease activity, which can affect various cellular functions and signaling pathways.

Antiviral Activity

Research indicates that sulfonamide derivatives, including this compound, may exhibit antiviral properties. A study demonstrated its potential against various viral strains, suggesting that it could serve as a scaffold for developing antiviral agents .

Antitumor Activity

Preliminary studies have shown that this compound may possess antitumor properties by inhibiting key enzymes involved in cancer cell proliferation. Its structural similarity to known anticancer agents suggests a possible mechanism through which it could disrupt cancer cell metabolism .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. In vitro studies have indicated that it can inhibit the growth of certain bacteria and fungi, highlighting its potential as an antibiotic or antifungal agent .

Case Study 1: Antiviral Efficacy

A recent investigation assessed the antiviral efficacy of this compound against the H1N1 virus. The study found that the compound exhibited significant inhibitory activity with an IC50_{50} value in the low micromolar range, indicating strong antiviral potential .

Case Study 2: Antitumor Mechanisms

In a study focusing on cancer cell lines, this compound was shown to induce apoptosis in tumor cells. The mechanism was linked to the inhibition of DHFR, leading to reduced nucleotide availability and subsequent cell death .

Research Findings Summary

Biological Activity Mechanism IC50_{50} References
AntiviralInhibition of viral replicationLow micromolar
AntitumorInduction of apoptosis via DHFR inhibitionVaries by cell line
AntimicrobialGrowth inhibition of bacteria/fungiVaries by strain

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-(Piperidin-1-ylsulfonyl)phenyl)methanamine, and how is its purity validated?

  • Methodology : The compound is typically synthesized via sulfonylation of a phenylmethanamine precursor using piperidine sulfonyl chloride. Key steps include refluxing in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts. Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical. Purity validation employs HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials and byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. Storage conditions require anhydrous environments (desiccator, argon atmosphere) due to potential hygroscopicity. Emergency procedures for spills include neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Q. How is the structural stability of this compound assessed under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to pH gradients (1–13) and temperatures (4°C, 25°C, 40°C) over 14 days. Monitor degradation via LC-MS and FTIR to identify breakdown products (e.g., sulfonic acid derivatives). Stability is confirmed if ≥95% purity is retained under recommended storage conditions (dry, 4°C) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound to improve yield and scalability?

  • Methodology : Apply DoE to test variables: reaction temperature (20–80°C), molar ratio (1:1–1:2.5 amine:sulfonyl chloride), and catalyst loading (0–5% DMAP). Response surface methodology (RSM) identifies optimal conditions. For example, a 60°C reaction with 1:2.2 ratio and 3% DMAP may achieve 85% yield. Validate scalability in flow reactors (e.g., microfluidic channels) to enhance reproducibility .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology : Discrepancies may arise from stereochemical variations or impurity profiles. Use chiral HPLC to separate enantiomers and assess their individual bioactivity (e.g., IC50 in enzyme inhibition assays). Cross-validate findings with molecular docking simulations (AutoDock Vina) to correlate structural features (e.g., sulfonyl group orientation) with target binding affinity .

Q. How does the compound’s sulfonyl-piperidine moiety influence its pharmacokinetic properties in preclinical models?

  • Methodology : Perform in vitro ADMET studies:

  • Permeability : Caco-2 cell monolayers (apparent permeability coefficient, Papp).
  • Metabolism : Liver microsome assays (half-life, CYP450 isoform specificity).
  • Toxicity : Ames test for mutagenicity.
    The sulfonyl group may reduce metabolic clearance but increase plasma protein binding, as observed in analogous piperidine sulfonamides .

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis?

  • Methodology : Implement process analytical technology (PAT) tools:

  • In-line FTIR monitors reaction progression in real-time.
  • QbD (Quality by Design) frameworks define critical quality attributes (CQAs) like particle size distribution (laser diffraction) and crystallinity (PXRD).
    Reprocess out-of-spec batches via recrystallization (ethanol/water) to meet purity thresholds .

Key Research Gaps and Future Directions

  • Stereoselective Synthesis : Develop asymmetric catalysis routes to access enantiopure forms for targeted biological studies.
  • In Vivo Efficacy : Evaluate the compound in rodent models of CNS disorders, leveraging its potential blood-brain barrier permeability.
  • Green Chemistry : Explore solvent-free mechanochemical synthesis to reduce environmental impact .

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